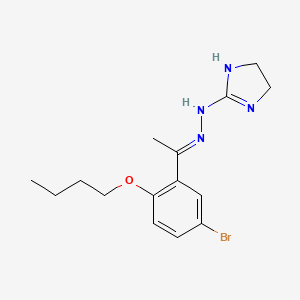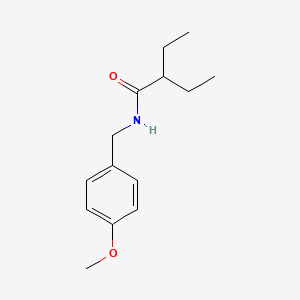
2-ethyl-N-(4-methoxybenzyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethyl-N-(4-methoxybenzyl)butanamide is a chemical compound that is widely used in scientific research. It is a derivative of N-(4-methoxybenzyl)butanamide and is commonly referred to as EMBB. This compound has been found to have a wide range of applications in the fields of medicine, pharmacology, and biochemistry. In
作用機序
The mechanism of action of EMBB is not fully understood. However, it has been found to interact with certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. EMBB has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
EMBB has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-cancer properties. EMBB has also been found to regulate glucose and lipid metabolism. It has been shown to decrease insulin resistance and improve glucose tolerance in animal models. EMBB has also been found to decrease triglyceride levels and increase HDL cholesterol levels.
実験室実験の利点と制限
EMBB has several advantages for lab experiments. It is relatively easy to synthesize and purify. It is also stable under normal lab conditions. EMBB has been found to have low toxicity in animal models. However, EMBB has some limitations for lab experiments. It is not water-soluble and requires the use of organic solvents for experiments. EMBB also has limited solubility in some organic solvents, which can limit its use in certain experiments.
将来の方向性
EMBB has several potential future directions in scientific research. It has been found to have anti-inflammatory and anti-cancer properties, which make it a potential candidate for the development of new drugs. EMBB has also been found to regulate glucose and lipid metabolism, which makes it a potential candidate for the treatment of metabolic disorders such as diabetes and obesity. Further research is needed to fully understand the mechanism of action of EMBB and its potential applications in medicine and biochemistry.
Conclusion:
In conclusion, EMBB is a chemical compound that has a wide range of applications in scientific research. It is commonly used as a reagent in the synthesis of other compounds and has been found to have anti-inflammatory and anti-cancer properties. EMBB has also been found to regulate glucose and lipid metabolism. It has several advantages for lab experiments, but also has some limitations. EMBB has several potential future directions in scientific research and further research is needed to fully understand its potential applications in medicine and biochemistry.
合成法
The synthesis of EMBB involves the reaction of 4-methoxybenzylamine with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the resulting product is purified through recrystallization. The yield of the synthesis is typically around 70%.
科学的研究の応用
EMBB has been found to have a wide range of applications in scientific research. It is commonly used as a reagent in the synthesis of other compounds. It has also been used as a ligand in the development of new drugs. EMBB has been found to have anti-inflammatory and anti-cancer properties. It has also been used as a tool to study the mechanism of action of certain enzymes and receptors.
特性
IUPAC Name |
2-ethyl-N-[(4-methoxyphenyl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-4-12(5-2)14(16)15-10-11-6-8-13(17-3)9-7-11/h6-9,12H,4-5,10H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDONQOCCHHZTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24788429 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

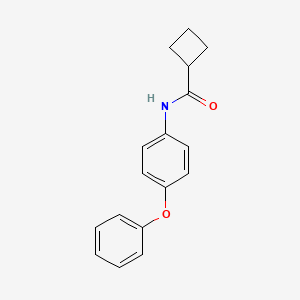
![N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5697135.png)
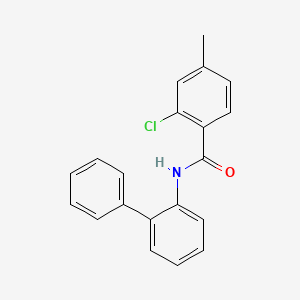
![N'-[(4-morpholinylcarbonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5697157.png)
![N-[4-(acetylamino)phenyl]-2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5697174.png)


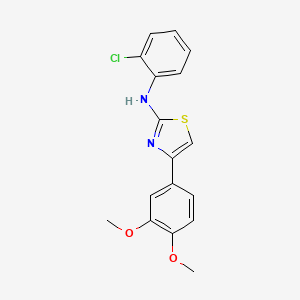


![2-hydroxy-4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5697223.png)
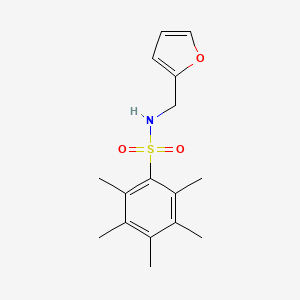
![N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5697239.png)
